molecular formula C16H9Cl3N2OS B14950863 (2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one

(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B14950863
M. Wt: 383.7 g/mol
InChI Key: FUQPOFYYOOUECY-AUWJEWJLSA-N
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Description

(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with chlorophenyl and dichlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps are as follows:

    Condensation: The reaction between 2-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-2-[(2-Bromophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one
  • (2E,5E)-2-[(2-Fluorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dichlorophenyl groups enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H9Cl3N2OS

Molecular Weight

383.7 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9Cl3N2OS/c17-10-6-5-9(12(19)8-10)7-14-15(22)21-16(23-14)20-13-4-2-1-3-11(13)18/h1-8H,(H,20,21,22)/b14-7-

InChI Key

FUQPOFYYOOUECY-AUWJEWJLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)Cl

Origin of Product

United States

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